molecular formula C18H22BNO3 B2778110 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine CAS No. 1276129-55-5

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine

Cat. No.: B2778110
CAS No.: 1276129-55-5
M. Wt: 311.19
InChI Key: MRYATOXDFUGMNE-UHFFFAOYSA-N
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Description

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is an organic compound that features a pyridine ring substituted with a phenoxy group, which is further substituted with a dioxaborolane group

Scientific Research Applications

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

Biochemical Pathways

Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis, including the synthesis of pharmaceuticals.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Pyridine, 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]- . For instance, the reactivity of boronic acids and their derivatives can be influenced by the pH of the environment.

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. While specific safety data for this compound is not available, pyridine is known to be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of the boronic ester group, it could potentially be used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis and could have applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy group is introduced to the pyridine ring through a nucleophilic substitution reaction. This involves reacting pyridine with a phenol derivative under basic conditions.

    Introduction of the Dioxaborolane Group: The phenoxy intermediate is then reacted with a dioxaborolane derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyridine compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine ring and the dioxaborolane group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)14-8-10-16(11-9-14)21-13-15-7-5-6-12-20-15/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYATOXDFUGMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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